Cas no 16234-88-1 (Nortriptyline N-Ethyl Carbamate)

Nortriptyline N-Ethyl Carbamate is a chemically modified derivative of nortriptyline, where the primary amine group is functionalized with an ethyl carbamate moiety. This modification enhances the compound's stability and alters its pharmacokinetic properties, making it a valuable intermediate in pharmaceutical research and development. The ethyl carbamate group can influence solubility and metabolic resistance, potentially improving bioavailability or enabling targeted drug delivery. This derivative is particularly useful in medicinal chemistry for probing structure-activity relationships or developing prodrug strategies. Its synthesis and characterization are of interest in optimizing tricyclic antidepressant analogs for enhanced therapeutic profiles.
Nortriptyline N-Ethyl Carbamate structure
16234-88-1 structure
商品名:Nortriptyline N-Ethyl Carbamate
CAS番号:16234-88-1
MF:C22H25NO2
メガワット:335.4394
CID:1060262
PubChem ID:27766

Nortriptyline N-Ethyl Carbamate 化学的及び物理的性質

名前と識別子

    • Nortriptyline N-Ethyl Carbamate
    • Ethyl [3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propy l]methylcarbamate
    • carbamic acid, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methyl-, ethyl ester
    • ethyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]carbamate
    • Ethyl [3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate
    • Ethyl (3-(10,11-dihydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propyl)methylcarbamate
    • Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate
    • Nortriptyline Hydrochloride Imp. G (EP); Nortriptyline Imp. G (EP); Ethyl [3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate; Nortriptyline N-Ethyl Carbamate; Nortriptyline Hydrochloride Impurity G; Nortriptyline Impurity G
    • Q27259203
    • NORTRIPTYLINE HYDROCHLORIDE IMPURITY G [EP IMPURITY]
    • Nortriptyline ethyl carbamate
    • DTXSID501124048
    • 16234-88-1
    • Nortriptyline hydrochloride impurity G [EP]
    • 4921R9O54D
    • UNII-4921R9O54D
    • Carbamic acid, (3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)methyl-, ethyl ester
    • J-009925
    • インチ: InChI=1S/C22H25NO2/c1-3-25-22(24)23(2)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,3,8,14-16H2,1-2H3
    • InChIKey: UXMJVVWLCYRSBS-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31

計算された属性

  • せいみつぶんしりょう: 335.18865
  • どういたいしつりょう: 335.189
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 447
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 29.5A^2

じっけんとくせい

  • 密度みつど: 1.139
  • ふってん: 468.6°C at 760 mmHg
  • フラッシュポイント: 237.2°C
  • 屈折率: 1.613
  • PSA: 29.54
  • LogP: 4.69530

Nortriptyline N-Ethyl Carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-478722-1 g
Nortriptyline N-Ethyl Carbamate,
16234-88-1
1g
¥2,858.00 2023-07-10
TRC
N836900-1g
Nortriptyline N-Ethyl Carbamate
16234-88-1
1g
$ 227.00 2023-09-06
TRC
N836900-10g
Nortriptyline N-Ethyl Carbamate
16234-88-1
10g
$ 1777.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-478722-1g
Nortriptyline N-Ethyl Carbamate,
16234-88-1
1g
¥2858.00 2023-09-05
A2B Chem LLC
AE83377-10g
Nortriptyline N-Ethyl CarbaMate
16234-88-1
10g
$3223.00 2024-04-20
A2B Chem LLC
AE83377-1g
Nortriptyline N-Ethyl CarbaMate
16234-88-1
1g
$651.00 2024-04-20

Nortriptyline N-Ethyl Carbamate 関連文献

Nortriptyline N-Ethyl Carbamateに関する追加情報

Nortriptyline N-Ethyl Carbamate (CAS No. 16234-88-1): A Comprehensive Overview

Nortriptyline N-Ethyl Carbamate (CAS No. 16234-88-1) is a chemically modified derivative of nortriptyline, a well-known tricyclic antidepressant. This compound has garnered significant attention in recent years due to its potential applications in pharmaceutical research and development. The N-ethyl carbamate modification enhances the molecule's stability and bioavailability, making it a subject of interest for scientists exploring novel therapeutic agents.

The chemical structure of Nortriptyline N-Ethyl Carbamate features a carbamate group attached to the nitrogen atom of the nortriptyline backbone. This modification not only alters the compound's physicochemical properties but also influences its pharmacokinetic profile. Researchers are particularly interested in how this derivative compares to its parent compound, nortriptyline, in terms of efficacy and safety.

One of the most frequently asked questions about Nortriptyline N-Ethyl Carbamate is its potential role in mental health treatment. Given the growing global focus on mental wellness and the search for improved antidepressant medications, this compound has become a hot topic in neuroscience forums and pharmaceutical discussions. Its mechanism of action, while similar to nortriptyline, may offer unique advantages that warrant further investigation.

In the pharmaceutical industry, Nortriptyline N-Ethyl Carbamate is primarily used as a reference standard and research chemical. Analytical laboratories utilize this compound for method development and validation in chromatographic analyses. The precise quantification of this derivative in various matrices is crucial for pharmacokinetic studies and quality control processes in drug development.

The synthesis of Nortriptyline N-Ethyl Carbamate involves carefully controlled reactions to ensure high purity and yield. Process chemists pay particular attention to the carbamoylation step, as this determines the final product's quality. Recent advancements in green chemistry have led to more sustainable production methods for such specialized compounds, aligning with the industry's push toward environmentally friendly practices.

From a regulatory perspective, Nortriptyline N-Ethyl Carbamate is classified as a research chemical rather than an approved pharmaceutical ingredient. This distinction is important for researchers and manufacturers to understand, as it affects the compound's handling, storage, and distribution requirements. Proper documentation and compliance with local regulations are essential when working with this material.

The stability profile of Nortriptyline N-Ethyl Carbamate makes it suitable for long-term storage under appropriate conditions. Most suppliers recommend storing the compound at controlled room temperature, protected from light and moisture. These storage conditions help maintain the chemical integrity of the product over extended periods, which is particularly important for research applications where consistency is paramount.

Analytical characterization of Nortriptyline N-Ethyl Carbamate typically includes techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods provide comprehensive data about the compound's purity, structure, and potential impurities. The availability of well-characterized reference materials is crucial for ensuring the reliability of research findings in pharmaceutical development.

In the context of drug discovery, Nortriptyline N-Ethyl Carbamate represents an interesting case study in molecular modification. Medicinal chemists often explore such derivatives to optimize drug properties like solubility, metabolic stability, and target selectivity. The carbamate functional group, in particular, has shown promise in improving various pharmacokinetic parameters across different drug classes.

The global market for specialized pharmaceutical intermediates like Nortriptyline N-Ethyl Carbamate has been steadily growing. This trend reflects the increasing demand for high-quality research chemicals in both academic and industrial settings. Suppliers who can provide consistently pure material with comprehensive analytical documentation are particularly valued in this competitive landscape.

Quality control measures for Nortriptyline N-Ethyl Carbamate typically include rigorous testing for identity, purity, and impurities. These protocols ensure that researchers receive material that meets their exact specifications. The availability of certificates of analysis with detailed chromatographic data has become an industry standard for such specialized compounds.

From a safety perspective, proper handling procedures should always be followed when working with Nortriptyline N-Ethyl Carbamate. While not classified as highly hazardous, standard laboratory precautions including the use of personal protective equipment are recommended. Material safety data sheets provide essential information about appropriate handling practices and first aid measures.

The future research directions for Nortriptyline N-Ethyl Carbamate may include more detailed pharmacological profiling and potential clinical applications. As the scientific community continues to explore novel approaches to mental health treatment, derivatives of established drugs like nortriptyline may offer new therapeutic possibilities worth investigating through proper channels.

In summary, Nortriptyline N-Ethyl Carbamate (CAS No. 16234-88-1) represents an important compound in pharmaceutical research with potential applications in drug development and analytical chemistry. Its unique chemical properties and relationship to the well-studied nortriptyline molecule make it a valuable tool for scientists exploring new therapeutic avenues while maintaining rigorous scientific standards.

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